molecular formula C27H25FN2 B11591357 3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole

3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole

Cat. No.: B11591357
M. Wt: 396.5 g/mol
InChI Key: JQPLPVBDONKPGE-UHFFFAOYSA-N
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Description

3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole is unique due to the presence of both dimethyl and fluorophenyl groups, which can enhance its biological activity and chemical stability. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25FN2

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(1,2-dimethylindol-3-yl)-(2-fluorophenyl)methyl]-1,2-dimethylindole

InChI

InChI=1S/C27H25FN2/c1-17-25(20-12-6-9-15-23(20)29(17)3)27(19-11-5-8-14-22(19)28)26-18(2)30(4)24-16-10-7-13-21(24)26/h5-16,27H,1-4H3

InChI Key

JQPLPVBDONKPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC=CC=C3F)C4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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